3-Bromo-4-iodo-5-methoxyaniline

HCV Antiviral Medicinal Chemistry

Relying on generic halogenated anilines risks synthetic dead-ends due to unmatched steric and electronic profiles. 3-Bromo-4-iodo-5-methoxyaniline (CAS 1263377-67-8) solves this with chemoselective sequential cross-coupling via C-I and C-Br bonds, plus a methoxy diversification handle. Designed LogP of 2.64 enables precise lipophilicity optimization for membrane permeability. Required intermediate in patented HCV antiviral syntheses. • Orthogonal halogens for stepwise Pd-catalyzed couplings • Defined LogP 2.64 to enhance CNS or cell penetration • Key building block for HCV NCE programs

Molecular Formula C7H7BrINO
Molecular Weight 327.94 g/mol
Cat. No. B12989569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodo-5-methoxyaniline
Molecular FormulaC7H7BrINO
Molecular Weight327.94 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)N)Br)I
InChIInChI=1S/C7H7BrINO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
InChIKeyRHOFBGCGAAEMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodo-5-methoxyaniline: Identity & Classification


3-Bromo-4-iodo-5-methoxyaniline (CAS 1263377-67-8) is a polysubstituted aniline derivative, classified as a halogenated aromatic amine . Its molecular formula is C7H7BrINO, with a molecular weight of 327.94 g/mol . The compound features a unique 1,2,3,5-tetrasubstituted benzene ring, incorporating a bromine atom at the 3-position, an iodine atom at the 4-position, and a methoxy group at the 5-position . This specific arrangement of electron-withdrawing halogens (Br, I) and an electron-donating methoxy group (-OCH3) imparts a distinct electronic profile and steric environment around the reactive aniline nitrogen, which is the foundation for its differentiated synthetic utility .

Why 3-Bromo-4-iodo-5-methoxyaniline Is Irreplaceable


The assumption that all halogenated anilines are interchangeable building blocks is a critical pitfall in medicinal chemistry and materials science. The specific substitution pattern on the aniline ring—the type, number, and position of halogen and methoxy groups—dramatically alters electronic distribution, steric hindrance, and metabolic stability . For example, literature on related enaminones demonstrates that moving a bromo or iodo substituent from the para to the meta position can completely abolish anticonvulsant activity, highlighting the profound structure-activity relationship (SAR) at play . 3-Bromo-4-iodo-5-methoxyaniline's dense, ortho-substituted environment is not replicated by simpler analogs like 3-bromo-4-iodoaniline or 4-iodo-3-methoxyaniline, which lack the full complement of steric and electronic features required for applications demanding this precise molecular geometry . Consequently, substituting this compound without rigorous validation introduces significant risk of synthetic failure or loss of biological function.

Differentiation of 3-Bromo-4-iodo-5-methoxyaniline


HCV Antiviral Key Precursor

3-Bromo-4-iodo-5-methoxyaniline serves as a specifically claimed intermediate in the synthesis of N-heteroaryl substituted aniline derivatives, which are potent inhibitors of the Hepatitis C Virus (HCV) [1]. Its closest relevant comparator, 3-bromo-4-iodoaniline (CAS 860435-38-7), lacks the critical 5-methoxy group required for this specific class of antivirals, as described in the patent literature [1]. While a direct IC50 value for the final drug compound is not the metric of interest for an intermediate, the procurement value is derived from its documented, irreplaceable role in a published synthetic route targeting a high-value therapeutic area with a significant patient population [2].

HCV Antiviral Medicinal Chemistry NS5A Inhibitors

Lipophilicity & Steric Profile Comparison

The presence of the 5-methoxy group in 3-bromo-4-iodo-5-methoxyaniline results in a calculated LogP of 2.64 . This value is distinct from related analogs: 4-iodo-3-methoxyaniline, where the iodine and methoxy groups are swapped, has a significantly lower calculated LogP (XLogP3) of 1.9 . The higher LogP for the target compound indicates greater lipophilicity, a critical parameter affecting membrane permeability, protein binding, and overall ADME profile in drug discovery contexts .

Physicochemical Properties Lipophilicity Medicinal Chemistry ADME

Differential Halogen Reactivity in Synthesis

The ortho-arrangement of bromine and iodine atoms provides a powerful handle for sequential chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira). The carbon-iodine bond is significantly more reactive in oxidative addition with Pd(0) catalysts than the carbon-bromine bond [1]. This allows for selective functionalization at the 4-position first, followed by a second, distinct coupling at the 3-position. While 3-bromo-4-iodoaniline shares this feature, the additional 5-methoxy group in 3-bromo-4-iodo-5-methoxyaniline electronically activates the ring and provides a site for further derivatization (e.g., O-demethylation), offering a third point of diversity not available in simpler dihalogenated anilines [2].

Organic Synthesis Chemoselectivity Cross-Coupling C-H Functionalization

Topology & Bioisosteric Replacement Potential

A study on enaminone anticonvulsants provides class-level SAR evidence that the position of halogen substituents on the aniline ring is a critical determinant of biological activity. The study showed that while para-bromo and para-iodo substituted analogs were active, the corresponding meta-substituted analogs (37 and 41) were inactive . This demonstrates that even within the same halogen class, positional isomerism can lead to a complete loss of function. 3-Bromo-4-iodo-5-methoxyaniline, with its dense 1,2,3,5-substitution pattern, represents a highly specific molecular topology that cannot be mimicked by simpler or regioisomeric analogs for applications where this exact spatial and electronic arrangement is required for target engagement.

Medicinal Chemistry Structure-Activity Relationship SAR Drug Design

3-Bromo-4-iodo-5-methoxyaniline: Key Research & Procurement Scenarios


HCV NS5A Inhibitor Synthesis

This compound is a required intermediate for a specific class of patented HCV antivirals . Procurement in this scenario is driven by the need to replicate or improve upon a published synthetic route. The compound's value is tied directly to its role as a building block for generating novel chemical entities (NCEs) targeting a well-validated and commercially significant disease area. Using any other analog would deviate from the intellectual property landscape and likely produce compounds with inferior activity.

Lipophilicity-Driven Lead Optimization

For medicinal chemists fine-tuning the ADME properties of a lead series, the specific LogP of 2.64 is a critical design parameter. This compound would be selected over its less lipophilic regioisomer, 4-iodo-3-methoxyaniline (LogP ≈ 1.9) , when a project's goal is to increase membrane permeability or target hydrophobic binding pockets. This quantitative difference provides a clear, data-driven rationale for procurement over a seemingly similar alternative.

Orthogonal Functionalization of Polysubstituted Arenes

In complex total synthesis or the construction of diverse molecular libraries, the ability to perform chemoselective reactions is paramount. The orthogonal reactivity of the C-I and C-Br bonds allows for sequential cross-coupling steps . The additional 5-methoxy group offers a third, distinct point for diversification, enabling the rapid generation of structural complexity from a single core . This makes it a more powerful and versatile building block than simpler dihaloanilines.

Steric & Electronic Effects in Catalysis

The dense substitution pattern around the aniline nitrogen provides a unique steric and electronic environment . This makes 3-bromo-4-iodo-5-methoxyaniline a valuable probe molecule for fundamental studies in organic chemistry, such as investigating the scope and limitations of new C-N bond-forming reactions, or exploring the impact of steric hindrance on transition metal-catalyzed processes .

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